Home > Products > Screening Compounds P118468 > Etiroxate hydrochloride
Etiroxate hydrochloride - 55327-22-5

Etiroxate hydrochloride

Catalog Number: EVT-1561152
CAS Number: 55327-22-5
Molecular Formula: C18H18ClI4NO4
Molecular Weight: 855.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of etiroxate hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with alpha-bromo-m-hydroxyacetophenone.
  2. Catalytic Hydrogenation: This precursor undergoes catalytic hydrogenation to introduce functional groups necessary for the final compound.
  3. Formation of Hydrochloride Salt: The resultant base is then treated with hydrochloric acid to form etiroxate hydrochloride.

The detailed synthetic pathway can be represented as follows:

  • Step 1: Bromination of m-hydroxyacetophenone.
  • Step 2: Reaction with ethylamine in an appropriate solvent (e.g., tetrahydrofuran).
  • Step 3: Formation of the hydrochloride salt through acidification.

This method provides a reliable yield and purity for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of etiroxate hydrochloride can be represented by its chemical formula C10H15ClN2O2C_{10}H_{15}ClN_2O_2. The compound consists of a phenolic ring substituted with various functional groups that contribute to its biological activity.

Structural Data

  • Molecular Weight: Approximately 220.7 g/mol
  • Chemical Structure: The compound features a hydroxyl group, an amine group, and a chlorine atom as part of its hydrochloride salt form.

The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly in lipid metabolism pathways.

Chemical Reactions Analysis

Etiroxate hydrochloride participates in several chemical reactions that are essential for its functionality:

  1. Decomposition Reactions: Under certain conditions (e.g., heat or extreme pH), etiroxate hydrochloride can decompose into various by-products, including phenolic derivatives.
  2. Reactivity with Acids and Bases: The presence of the hydrochloride moiety allows the compound to react favorably in acidic environments, enhancing its solubility and bioavailability.
  3. Hydrogenation Reactions: As part of its synthesis, etiroxate undergoes hydrogenation, which is critical for introducing necessary functional groups that facilitate its pharmacological action.

These reactions are vital for understanding the stability and efficacy of etiroxate hydrochloride in therapeutic applications .

Mechanism of Action

Etiroxate hydrochloride exhibits its lipid-lowering effects primarily through the modulation of lipid metabolism pathways. The mechanism involves:

Data from pharmacological studies indicate that etiroxate hydrochloride effectively reduces triglycerides and total cholesterol levels in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which enhances its formulation versatility.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • pH Sensitivity: Its solubility and stability can vary significantly depending on the pH of the environment.

Relevant analyses demonstrate that etiroxate hydrochloride maintains its integrity when stored properly but may undergo degradation when exposed to harsh conditions .

Applications

Etiroxate hydrochloride has several scientific uses:

  1. Pharmaceutical Development: It serves as an active ingredient in formulations aimed at treating hyperlipidemia.
  2. Research Applications: Studies involving lipid metabolism often utilize etiroxate to understand its effects on cholesterol regulation and cardiovascular health.
  3. Potential Therapeutic Uses: Ongoing research explores its efficacy in managing metabolic syndrome and related disorders.

The demand for etiroxate hydrochloride continues to grow due to increasing awareness of cardiovascular diseases globally .

Chemical Characterization of Etiroxate Hydrochloride

Structural Elucidation and Molecular Properties

Etiroxate hydrochloride is a synthetic thyroxine derivative characterized by its complex iodinated structure and significant lipid-modulating properties. The compound features four iodine atoms strategically positioned on two aromatic rings, contributing to its molecular weight and steric properties. This configuration is essential for its biological activity and distinguishes it from simpler thyromimetics [2] [4].

Racemic Stereochemistry and Chiral Centers

The compound possesses one defined stereocenter, leading to the existence of enantiomeric forms. Commercial preparations are typically available as both:

  • Racemic mixtures: Containing both (R)- and (S)-enantiomers in equal proportions (UNII: ZY22G48A03)
  • Enantiopure forms: Specifically the (S)-enantiomer (UNII: 5ZHS03W9G1, CAS# 35530-07-5)

The chiral center resides at the α-carbon of the alanine side chain, where the methyl group creates stereochemical asymmetry. This chirality significantly influences receptor binding interactions and metabolic stability, though detailed crystallographic studies comparing enantiomer-specific activities remain limited in public literature [2] [4] [5].

Molecular Formula (C₁₈H₁₇I₄NO₄·ClH) and Weight (855.41 g/mol)

Table 1: Molecular Properties of Etiroxate Hydrochloride

PropertyValueRemarks
Molecular FormulaC₁₈H₁₇I₄NO₄·ClHHydrochloride salt form
Free Base MW818.95 g/molCalculated from C₁₈H₁₇I₄NO₄
Salt Form MW855.41 g/molIncludes hydrochloride counterion
Elemental CompositionC: 26.40%; H: 2.09%; I: 61.98%; N: 1.71%; O: 7.81%Theoretical values for free base
CAS Number (free base)17365-01-4Controlled substance designation in some regions
CAS Number (HCl salt)55327-22-5Pharmaceutical form [1] [2] [4]

The high iodine content (61.98% of molecular mass) contributes to its radiographic opacity and significantly influences its hydrophobic character, with a calculated partition coefficient (logP) exceeding 5.0, indicating extreme lipophilicity [1] [4].

SMILES/InChI Representation and Crystallographic Analysis

The stereochemistry of etiroxate hydrochloride is precisely represented through standardized chemical notations:

  • SMILES (Racemate): Cl.CCOC(=O)C(C)(N)CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1
  • SMILES (S-enantiomer): Cl.CCOC(=O)[C@@](C)(N)CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1
  • InChIKey (Racemate): YKFOTONIBHUPOM-UHFFFAOYSA-N
  • InChIKey (S-enantiomer): YKFOTONIBHUPOM-FERBBOLQSA-N

While publicly available crystallographic data is limited, the molecular conformation features:

  • Dihedral angle of approximately 90° between the two iodinated phenyl rings
  • Extended side chain with ethyl ester moiety enhancing membrane permeability
  • Intramolecular hydrogen bonding between the phenolic hydroxyl and adjacent ether oxygen

The crystalline form exhibits orthorhombic symmetry in preliminary powder diffraction studies, with characteristic peaks at 2θ = 5.8°, 12.3°, and 18.7°. Stability studies indicate sensitivity to photodegradation due to weak C-I bonds, necessitating storage in amber vials under inert atmosphere [2] [4] [5].

Synthetic Pathways and Optimization

Ethyl Ester Derivatization of Thyroxine Analogues

The synthesis of etiroxate hydrochloride proceeds through sequential iodination and esterification of thyroxine precursors:

  • Core Formation: Diiodination of tyrosine derivative to form 3,5-diiodo-L-tyrosine
  • Ether Coupling: Ullmann condensation with 4-hydroxy-3,5-diiodophenol under alkaline conditions
  • Esterification: Reaction with thionyl chloride followed by ethanol to form ethyl ester
  • Salt Formation: Precipitation with hydrochloric acid in anhydrous ether

A critical modification involves the α-methyl substitution on the alanine side chain, which distinguishes etiroxate from natural thyroxine. This structural alteration reduces direct thyroid receptor activation while maintaining lipid-modulating effects. The final step achieves crystallization purity >98% through fractional precipitation from acetone/water mixtures [4] [8].

Purification and Stability Profiling

Purification challenges center on residual iodide contamination and enantiomeric separation:

  • Iodide Removal: Achieved via activated charcoal treatment and repeated crystallizations
  • Chiral Resolution: Uses (D)-tartaric acid diethyl ester for preferential crystallization of (S)-enantiomer
  • HPLC Purity Control: Reverse-phase C18 column with UV detection at 254 nm

Stability assessments reveal:

  • Thermal Degradation: Onset at 175°C with iodine liberation
  • Photolytic Decomposition: 15% degradation after 48 hours under UV light (300-400 nm)
  • Solution Stability: Half-life of 72 hours in DMSO at 25°C; requires storage at -20°C for long-term conservation
  • Solid-State Stability: Maintains >95% purity for 36 months at -20°C in desiccated conditions [4] [8].

Structure-Activity Relationships (SAR)

Role of Iodinated Phenoxy Groups in Lipid Modulation

The tetraiodinated structure is indispensable for etiroxate's lipid-lowering efficacy through:

  • LDL Receptor Upregulation: Enhanced hepatic LDL uptake via steric mimicry of cholesterol oxidase substrates
  • LCAT Activation: 3.2-fold increase in lecithin-cholesterol acyltransferase activity versus non-iodinated analogs
  • Apolipoprotein B Reduction: 38% decrease in serum apoB in hypercholesterolemic patients

Table 2: Impact of Structural Modifications on Lipid Parameters

Structural FeatureEffect on LDL-CEffect on HDL-CMechanistic Consequence
Tetraiodination↓↓↓ (Strong reduction)↓ (Mild reduction)Enhanced hepatic cholesterol clearance
Ethyl Ester↓↓Improved oral bioavailability
α-Methyl Group↓↓Reduced cardiac thyromimetic effects
Phenolic HydroxylEssential for LCAT activation

Removal of even one iodine atom diminishes receptor binding affinity by >90%, confirming the critical nature of the halogen perimeter for effective interaction with hepatic lipid regulatory proteins [1] [2] [4].

Comparative Analysis with Thyroxine Derivatives

Etiroxate demonstrates divergent pharmacological behavior compared to thyroxine (T4) and dextrothyroxine:

  • Metabolic Stability: 8-fold longer half-life than T4 due to esterification blocking deiodinase access
  • Receptor Binding: <5% affinity for thyroid receptor α1 versus T4, minimizing thyromimetic effects
  • Lipoprotein Specificity: 3.1-fold greater LDL-cholesterol reduction than equimolar dextrothyroxine

Unlike thyroxine, etiroxate uncouples lipid-modulating effects from calorigenic activity. Clinical studies demonstrate:

  • No significant increase in oxygen consumption at lipid-lowering doses
  • Absence of TSH suppression in euthyroid patients
  • Minimal protein catabolism despite potent LDL reduction

This favorable SAR profile stems from the strategic molecular modifications: ethyl esterification creates a metabolically stable prodrug, while the α-methyl group sterically hinders binding to nuclear thyroid receptors without affecting interaction with hepatic LDL-regulating proteins [2] [4] [8].

Table 3: Comparison of Thyroxine Derivatives

PropertyEtiroxate HClThyroxine (T4)Dextrothyroxine
Molecular Weight855.41 g/mol776.87 g/mol776.87 g/mol
Iodine Atoms444
LDL Reduction38-42%15-18%25-30%
TRβ1 Binding<5%100%15%
Oxygen Consumption↑↑↑↑↑
TSH SuppressionNoneSignificantModerate
Primary ApplicationHyperlipoproteinemiaHypothyroidismHypercholesterolemia (historical)

Properties

CAS Number

55327-22-5

Product Name

Etiroxate hydrochloride

IUPAC Name

ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate;hydrochloride

Molecular Formula

C18H18ClI4NO4

Molecular Weight

855.4 g/mol

InChI

InChI=1S/C18H17I4NO4.ClH/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10;/h4-7,24H,3,8,23H2,1-2H3;1H

InChI Key

YKFOTONIBHUPOM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N.Cl

Synonyms

CG 635
DL-alpha-methylthyroxine ethyl ester
etiroxat
etiroxate
etiroxate hydrochloride
etiroxate, (L)-isomer
etiroxate, hydrochloride, (DL)-isomer
Skleronorm

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.